ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a 6-bromo substitution on the benzo[d]thiazole core, an (E)-configured 3-(thiophen-2-yl)acryloyl imino group at position 2, and an ethyl acetate moiety at position 2. Characterization typically employs $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
ethyl 2-[6-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c1-2-24-17(23)11-21-14-7-5-12(19)10-15(14)26-18(21)20-16(22)8-6-13-4-3-9-25-13/h3-10H,2,11H2,1H3/b8-6+,20-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZZOKXFURVHR-CNJWNYHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a thiazole derivative characterized by a complex structure featuring multiple functional groups, such as a bromo substituent, an acrylamide moiety, and a thiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₁₄H₁₄BrN₃O₂S
- Molecular Weight : Approximately 364.25 g/mol
- CAS Number : 865247-11-6
- Purity : Typically around 95% in research applications
The compound's structure suggests diverse reactivity and potential applications in drug development and materials science. The presence of stereocenters may lead to varying biological activities based on their configurations.
Antimicrobial Properties
Research into similar thiazole derivatives indicates that they often exhibit significant antimicrobial activities. For instance, compounds within this class have been shown to possess antibacterial, antifungal, and antiprotozoal effects. A related study demonstrated that certain benzothiazole derivatives displayed potent inhibition against various microbial strains, highlighting the potential of ethyl 2-((Z)-6-bromo...) in this area .
Anticancer Activity
Benzothiazole derivatives are recognized for their anticancer properties. Studies have shown that modifications to the benzothiazole nucleus can enhance anti-tumor activities. For example, novel benzothiazole compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including A431 and A549 . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, as evidenced by related studies on benzothiazole derivatives that significantly reduced levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro . This suggests that ethyl 2-((Z)-6-bromo...) could be explored for therapeutic applications in inflammatory diseases.
Neuroprotective Potential
Recent investigations into benzothiazole derivatives have indicated neuroprotective effects against neurodegenerative conditions such as Alzheimer’s disease. These compounds have been shown to reduce neurotoxicity in cell models induced by amyloid-beta peptide, promoting cell survival and reducing apoptosis through specific signaling pathways . This aspect warrants further exploration for ethyl 2-((Z)-6-bromo...) as a potential neuroprotective agent.
Study on Benzothiazole Derivatives
A comprehensive study synthesized various benzothiazole compounds and assessed their biological activities. The findings revealed that certain derivatives exhibited micromolar inhibition of amyloid-beta interactions, suggesting therapeutic potential in Alzheimer's disease treatment .
In Vitro Evaluations
In vitro evaluations of similar compounds have demonstrated significant activity against cancer cells, with IC50 values indicating effective concentrations for inhibition. For instance, one study reported IC50 values ranging from 6.46 to 6.56 μM for potent inhibitors derived from benzothiazole structures .
Scientific Research Applications
Ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in medicinal chemistry and materials science. The presence of a bromo substituent, an acrylamide moiety, and a thiazole ring in its structure suggests it may possess interesting pharmacological properties. Studies on similar compounds indicate that thiazole derivatives often exhibit antimicrobial, anti-inflammatory, or anticancer properties, warranting further investigation into this compound's biological effects.
Potential Applications
Based on its structural features and the properties of related compounds, this compound is expected to have several potential applications:
- Drug Development: It can be explored for applications in drug development due to the presence of thiophene and acrylamide groups.
- Medicinal Chemistry: Its structure suggests potential pharmacological properties in medicinal chemistry.
- Materials Science: The compound could also be explored for applications in materials science.
Chemical Properties and Reactions
The compound can participate in several chemical reactions, which are typically carried out under controlled conditions to optimize yield and selectivity. Reaction monitoring may involve techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for this compound may involve various pathways, including:
- Enzyme inhibition
- Receptor binding
- DNA interaction
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its 6-bromo and (E)-3-(thiophen-2-yl)acryloyl imino groups. Key comparisons with analogues include:
- Substituent Impact: 6-Bromo vs. Thiophene Acryloyl vs. Indole/Cyano: The thiophene acryloyl group enhances π-stacking and redox activity, whereas indole or cyano groups prioritize hydrogen bonding or electron-withdrawing effects . E/Z Configuration: The (E)-acryloyl and (Z)-imino groups enforce planar geometries, influencing intermolecular interactions and crystallinity .
Q & A
Q. What are the optimal reaction conditions for synthesizing the benzo[d]thiazole core structure in this compound?
The benzo[d]thiazole core can be synthesized via condensation of aniline derivatives with sodium thiocyanate in a bromine/glacial acetic acid solution under stirring for 16 hours. Post-reaction, the product is precipitated using dilute NaOH and recrystallized from ethanol for high purity . For improved efficiency, Design of Experiments (DoE) methodologies, such as varying temperature, reagent stoichiometry, or reaction time, can systematically optimize yield and selectivity .
Q. Which spectroscopic techniques are most effective for characterizing the structural isomerism (Z/E) and functional groups in this compound?
- NMR Spectroscopy : Distinguishes Z/E isomerism via coupling constants and chemical shifts of imine protons. For example, (Z)-configurations often show distinct downfield shifts due to restricted rotation .
- X-ray Crystallography : Provides definitive confirmation of stereochemistry and molecular geometry, as demonstrated in structurally similar intermediates like ethyl 2-amino-α-(methoxyimino)-4-thiazoleacetate .
- IR Spectroscopy : Validates the presence of carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
Q. How can researchers ensure reproducibility in synthesizing the thiophene-acryloyl moiety?
The (E)-3-(thiophen-2-yl)acryloyl group is typically synthesized via a Knoevenagel condensation between thiophene-2-carbaldehyde and active methylene compounds. Key parameters include strict anhydrous conditions, catalytic acetic acid, and methanol as a solvent. Reaction progress should be monitored via TLC (Rf = 0.5 in ethyl acetate/hexane, 1:3) .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step during the formation of the benzo[d]thiazol-3(2H)-yl ring?
Cyclization involves nucleophilic attack of the thiol group on the electrophilic carbon of the aniline derivative, followed by bromide elimination. Computational studies (e.g., DFT calculations) can model transition states and activation energies, while isotopic labeling (e.g., ¹⁵N) can track nitrogen migration during ring closure .
Q. How can molecular docking studies predict the bioactivity of this compound against diabetes-related targets?
Docking tools like AutoDock Vina or Schrödinger Suite can simulate interactions with targets such as α-glucosidase or PPAR-γ. For example, the acryloyl-thiophene moiety may engage in π-π stacking with aromatic residues in the active site, while the bromo-substituted benzothiazole enhances hydrophobic binding. Validation requires in vitro enzymatic assays (IC₅₀ measurements) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
- Isomer-Specific Testing : Separate Z/E isomers via preparative TLC or chiral chromatography and test individually .
- Dose-Response Curves : Ensure consistent molar concentrations across assays to compare potency accurately .
Q. How can flow chemistry improve scalability and control of critical reaction steps?
Continuous-flow systems enhance heat/mass transfer for exothermic steps (e.g., bromination). For instance, the Omura-Sharma-Swern oxidation can be adapted to flow to stabilize reactive intermediates like diphenyldiazomethane. Real-time FTIR monitoring ensures precise control of reaction parameters .
Methodological Challenges
Q. What are the challenges in characterizing and controlling Z/E isomerization during synthesis?
Isomerization can occur under thermal or acidic conditions. Mitigation strategies include:
- Low-Temperature Synthesis : Conduct reactions below 40°C to minimize thermal isomerization .
- Steric Hindrance : Introduce bulky substituents near the imine bond to restrict rotation .
- Crystallographic Validation : Single-crystal X-ray analysis confirms configuration post-synthesis .
Q. How can researchers design robust synthetic routes to minimize byproducts like thiadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
